Enzymatic Dual Inhibition of HNE and PR3 vs. HNE-Selective Clinical Inhibitors
Neutrophil elastase inhibitor 5 (Compound 29) is a validated dual inhibitor of HNE (IC50 = 4.91 µM) and PR3 (IC50 = 20.69 µM), as demonstrated in the primary SAR study where it exhibited the highest potency among all synthesized sirtinol analogs [1]. In contrast, clinically approved or advanced HNE inhibitors — including Sivelestat (IC50 = 44 nM, Ki = 200 nM), Alvelestat (IC50 = 12 nM, Ki = 9.4 nM, >600-fold selectivity for NE over other serine proteases), and BAY-85-8501 (IC50 = 65 pM) — are characterized by high HNE selectivity with no reported meaningful PR3 inhibition activity . While these comparators demonstrate substantially greater HNE potency, Compound 29 provides the distinct functional advantage of simultaneous dual-target engagement at therapeutically relevant concentrations.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) against HNE and PR3 |
|---|---|
| Target Compound Data | HNE IC50 = 4.91 µM; PR3 IC50 = 20.69 µM |
| Comparator Or Baseline | Sivelestat: HNE IC50 = 44 nM (0.044 µM), no PR3 activity reported; Alvelestat: HNE IC50 = 12 nM (0.012 µM), no PR3 activity reported; BAY-85-8501: HNE IC50 = 65 pM (0.000065 µM), no PR3 activity reported |
| Quantified Difference | Target compound is 112-fold less potent against HNE vs. Sivelestat (4.91 µM / 0.044 µM = 112); 409-fold less potent vs. Alvelestat (4.91 µM / 0.012 µM = 409); 75,500-fold less potent vs. BAY-85-8501. However, target compound provides unique PR3 inhibition (IC50 = 20.69 µM) absent in all three comparators. |
| Conditions | In vitro enzyme inhibition assay; HNE and PR3 enzyme sources (primary SAR study) vs. published comparator data |
Why This Matters
This establishes Compound 29 as the tool of choice for experiments requiring simultaneous HNE and PR3 inhibition, whereas Sivelestat/Alvelestat/BAY-85-8501 are unsuitable for studies where PR3 activity is a confounding or target variable.
- [1] Hwang TL, Lin J, et al. Design and synthesis of sirtinol analogs as human neutrophil elastase inhibitors. Bioorg Med Chem Lett. 2024;97:129544. View Source
